1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene
Overview
Description
1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene is a chemical compound with the molecular formula C13H8F3NO3 . It has a molecular weight of 283.21 . This compound is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H8F3NO3/c14-13(15,16)20-12-7-3-10(4-8-12)9-1-5-11(6-2-9)17(18)19/h1-8H . The structure of this compound includes a nitro group (-NO2) and a trifluoromethoxy group (-OCF3) attached to a biphenyl core .Scientific Research Applications
Synthesis and Material Applications
Advanced Polymer Synthesis : A study detailed the synthesis of novel fluorine-containing polyetherimide utilizing a precursor similar to "1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene". The process involved the reaction of hydroquinone and 2-chloro-5-nitrobenzene trifluoride, followed by further reactions to produce the polymer. This polymer was characterized for its properties using Fourier transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) (Yu Xin-hai, 2010).
Anion Transport : Another research introduced derivatives of 1,3-bis(benzimidazol-2-yl)benzene, modified with electron-withdrawing substituents like trifluoromethyl and nitro groups, showing significantly enhanced anion transport activity. This highlights the potential of incorporating such functional groups for developing efficient anion exchange materials (Chen-Chen Peng et al., 2016).
Selective Sensing of Nitroaromatics : Research on fluorinated metal-organic frameworks (MOFs) demonstrated their high sensitivity and selectivity towards phenolic nitroaromatic compounds, especially 2,4,6-trinitrophenol (TNP). These MOFs' efficiency is attributed to hydrogen bonding and π-π interactions, indicating their potential in environmental monitoring and safety applications (Mao‐Lin Hu et al., 2020).
Chemical Reactions and Structural Analysis
Direct Amination and Derivative Synthesis : A study on the direct amination of nitro(pentafluorosulfanyl)benzenes, closely related to the compound of interest, showcased efficient pathways to synthesize benzimidazoles, quinoxalines, and benzotriazoles. This research illustrates the versatility of nitro-substituted benzenes in synthesizing nitrogen-containing heterocycles (Tereza Pastýříková et al., 2012).
Crystal Engineering with Nitro Groups : A detailed analysis of hexakis(4-nitrophenyl)benzene demonstrated how intermolecular N⋯O interactions of NO2 groups can be utilized in crystal engineering. The study reveals the potential of nitro groups in designing materials with predictable molecular positioning, an aspect that can be applied to similar nitro-substituted compounds (E. Gagnon et al., 2007).
Future Directions
While specific future directions for 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene are not mentioned in the search results, a related compound, 4-(Trifluoromethoxy)phenyl-containing polymers, shows promise as anodic materials for electrochromic devices . This suggests potential future applications for this compound in the field of electrochromic materials.
Mechanism of Action
“1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene” is an organofluorine compound, which means it contains a carbon-fluorine bond. Organofluorine compounds are known for their high stability and unique properties, such as resistance to metabolic degradation, which makes them useful in a variety of applications, including pharmaceuticals .
The nitro group in the compound is a functional group that consists of one nitrogen atom and two oxygen atoms. It is often used in organic synthesis because it can act as an electrophile, meaning it can accept an electron pair. This makes it reactive with nucleophiles, compounds that donate an electron pair .
The trifluoromethoxy group is an ether that contains a trifluoromethyl group. Ethers are known for their ability to form stable complexes with a variety of compounds, which can influence the compound’s solubility and reactivity .
The benzene ring in the compound is a part of a class of compounds known as aromatic compounds. These compounds are characterized by a cyclic (ring) structure and a conjugated system of electrons. This structure gives them unique chemical stability .
Properties
IUPAC Name |
1-nitro-4-[4-(trifluoromethoxy)phenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)20-12-7-3-10(4-8-12)9-1-5-11(6-2-9)17(18)19/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTKACMMIPBFAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)OC(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50733093 | |
Record name | 4-Nitro-4'-(trifluoromethoxy)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50733093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019996-86-1 | |
Record name | 4-Nitro-4'-(trifluoromethoxy)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50733093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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